![molecular formula C12H14Cl2O B1467937 4-[Chloro(4-chlorophenyl)methyl]oxane CAS No. 1342064-22-5](/img/structure/B1467937.png)
4-[Chloro(4-chlorophenyl)methyl]oxane
Overview
Description
“4-[Chloro(4-chlorophenyl)methyl]oxane” is a chemical compound with the molecular weight of 245.15 . It is available in powder form . It is used as an intermediate in the production of various products .
Molecular Structure Analysis
The IUPAC name for this compound is “4-[chloro(4-chlorophenyl)methyl]tetrahydro-2H-pyran” and its InChI code is "1S/C12H14Cl2O/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8H2" .Physical And Chemical Properties Analysis
“4-[Chloro(4-chlorophenyl)methyl]oxane” is a powder with a molecular weight of 245.15 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Degradation of Chlorophenols in Wastewater
Research has demonstrated the effective degradation of chlorophenols, such as 4-chlorophenol (4-CP), in wastewater using advanced oxidation processes (AOPs). These processes involve the use of organic oxidants like peroxy acetic acid (PAA) and UV irradiation, leading to significant mineralization and removal of chlorophenols. This is crucial for eliminating toxic pollutants from water, showcasing potential applications in wastewater treatment technologies (Sharma, Mukhopadhyay, & Murthy, 2010); (Sharma, Mukhopadhyay, & Murthy, 2012).
Hydrogen Bonding and Crystal Structure Analysis
The study of anticonvulsant enaminones related to the compound reveals insights into hydrogen bonding and crystal structure. This research is valuable for understanding the molecular interactions and stability of similar compounds, with implications for designing more effective pharmaceuticals and materials (Kubicki, Bassyouni, & Codding, 2000).
Electrochemical Approaches for Pollutant Degradation
Electrochemical methods using boron-doped diamond electrodes have been explored for the degradation of chlorophenols, presenting a promising approach for the treatment of pollutants in water. These studies underscore the potential for electrochemical technologies in environmental remediation efforts (Brillas et al., 2004); (Rodrigo et al., 2001).
Charge Transport Properties in Hydroquinoline Derivatives
Research on hydroquinoline derivatives, structurally related to the compound of interest, highlights their optoelectronic and charge transport properties. Such studies are integral for the development of new materials with potential applications in electronics and photonics (Irfan et al., 2020).
Catalytic and Sensing Applications
Studies have also explored the catalytic degradation of chlorophenols and the development of sensors for detecting such compounds in environmental samples. These applications are crucial for monitoring and improving water quality, demonstrating the versatility of compounds similar to "4-[Chloro(4-chlorophenyl)methyl]oxane" in environmental science and engineering (Gui et al., 2021); (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Mechanism of Action
properties
IUPAC Name |
4-[chloro-(4-chlorophenyl)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWCWDNLIKYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)

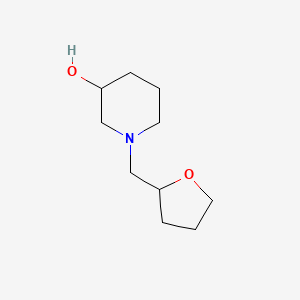
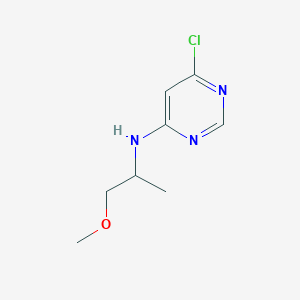
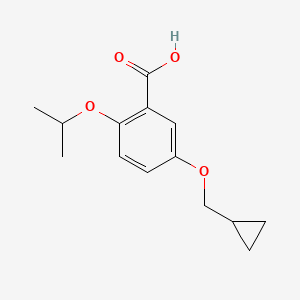
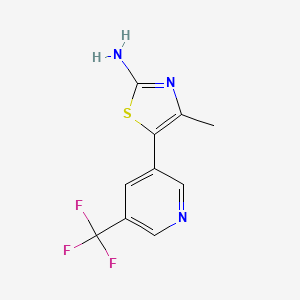
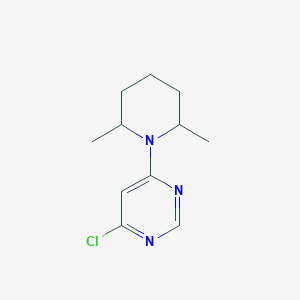

![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)
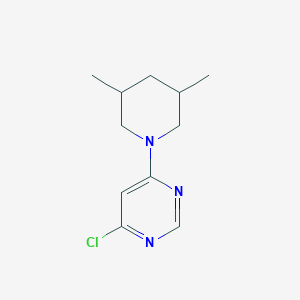
![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)
